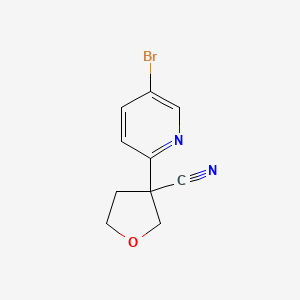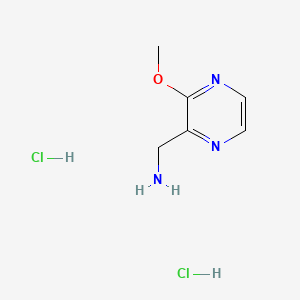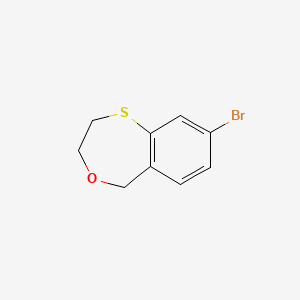
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is a chemical compound with the molecular formula C9H9BrOS It belongs to the class of benzoxathiepines, which are heterocyclic compounds containing a benzene ring fused to an oxathiepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromoaniline with sulfur and an oxidizing agent to form the oxathiepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoxathiepine.
Substitution: Azido, cyano derivatives.
Scientific Research Applications
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Similar structure with additional chlorine and fluorine substituents.
8-Bromo-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione: Contains a different heterocyclic ring system with a sulfone group.
Uniqueness
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is unique due to its specific bromine substituent and the oxathiepine ring system.
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine |
InChI |
InChI=1S/C9H9BrOS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2 |
InChI Key |
SEYZDLJVLDLDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(CO1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

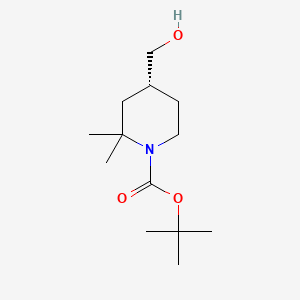
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
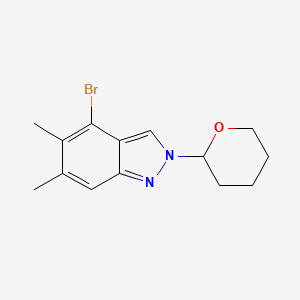

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
